8-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]quinoline
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Overview
Description
8-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is characterized by the presence of a quinoline core substituted with a 3,4-dimethylphenoxy group through an ethoxyethoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps, starting from readily available starting materials. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
In industrial settings, the production of quinoline derivatives like this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids or transition metal complexes are often employed to enhance reaction rates and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial processes.
Chemical Reactions Analysis
Types of Reactions
8-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of quinoline derivatives.
Scientific Research Applications
8-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Explored for its potential pharmacological activities, such as antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, inhibiting the replication of certain viruses or cancer cells. Additionally, the phenoxy group may enhance the compound’s binding affinity to specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
8-[2-(4-chloro-2,5-dimethylphenoxy)ethoxy]quinoline: Similar structure with a chloro substituent, which may alter its chemical and biological properties.
8-[3-(3,4-dimethylphenoxy)propoxy]quinoline: Contains a propoxy linkage instead of an ethoxyethoxy linkage, affecting its reactivity and applications.
Uniqueness
8-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylphenoxy group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability. Additionally, the ethoxyethoxy linkage provides flexibility to the molecule, allowing it to adopt various conformations and interact with different molecular targets.
Properties
IUPAC Name |
8-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-16-8-9-19(15-17(16)2)24-13-11-23-12-14-25-20-7-3-5-18-6-4-10-22-21(18)20/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNGPSCFLFOSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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